

Application Notes and Protocols: The Use of Cyclopropanone Surrogates in Stereoselective Synthesis

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Compound of Interest

Compound Name: *Cyclopropanone*

Cat. No.: *B1606653*

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Introduction

Cyclopropanone derivatives are highly valuable three-carbon building blocks in organic synthesis due to the significant ring strain that facilitates a variety of ring-opening and ring-expanding reactions.^{[1][2][3]} However, their utility is severely hampered by their inherent instability and tendency to polymerize.^{[1][4][5]} To overcome this challenge, synthetic chemists have developed a range of stable "**cyclopropanone** surrogates" or "equivalents." These molecules can be stored and handled under normal laboratory conditions and are designed to generate the reactive **cyclopropanone** species *in situ*.

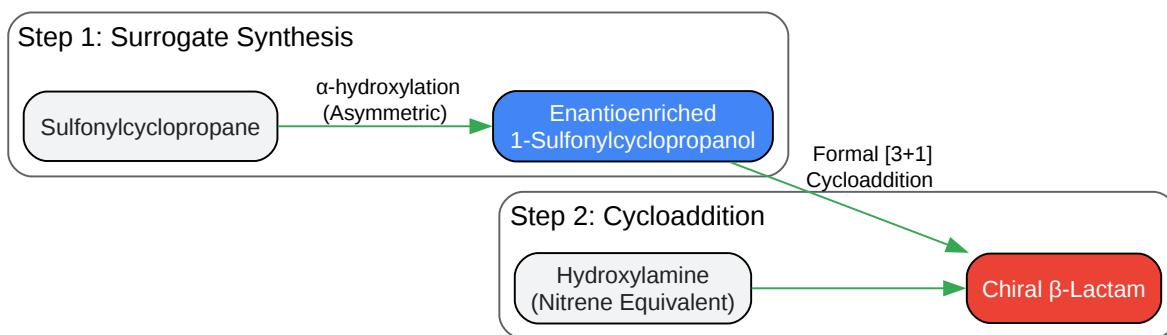
This document details the application of two prominent classes of **cyclopropanone** surrogates—1-sulfonylcyclopropanols and donor-acceptor cyclopropanes—in modern stereoselective synthesis. The following sections provide detailed protocols and performance data for key transformations, offering researchers practical guidance for the synthesis of complex, high-value molecules such as β -lactams, β -amino acids, and azepanones.

Application Note 1: Enantioselective Synthesis of Chiral β -Lactams via [3+1] Cycloaddition

Principle

Enantioenriched 1-sulfonylcyclopropanols serve as potent **cyclopropanone** surrogates for the synthesis of chiral β -lactams.[4][5] The process involves a formal [3+1] cycloaddition with hydroxylamines, which act as nitrene equivalents under mild conditions.[5][6] The reaction proceeds stereospecifically, allowing the chirality established in the cyclopropanol to be transferred to the final β -lactam product. The sulfonyl group not only activates the surrogate but also serves as a base-labile protecting group.[4][5][6]

Logical Workflow



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Caption: Workflow for chiral β -lactam synthesis.

Performance Data

The following table summarizes the results for the synthesis of chiral β -lactams from various 1-sulfonylcyclopropanol surrogates and hydroxylamines.

Entry	Sulfonylcyclopropanol (Surrogate)	Hydroxylamine	Product	Yield (%)	ee (%)
1	Phenyl-substituted	O-Benzylhydroxylamine	3-Phenyl-β-lactam	92	>99
2	Naphthyl-substituted	O-Benzylhydroxylamine	3-Naphthyl-β-lactam	85	>99
3	Phenyl-substituted	O-Methylhydroxylamine	N-Methyl-3-phenyl-β-lactam	78	>99
4	Cyclohexyl-substituted	O-Benzylhydroxylamine	3-Cyclohexyl-β-lactam	88	98
5	tert-Butyl-substituted	O-Benzylhydroxylamine	3-tert-Butyl-β-lactam	75	97

(Data synthesized from representative examples in the literature)
[4][6][7]

Experimental Protocol: Gram-Scale Synthesis of a Chiral β-Lactam[7]

Part A: Synthesis of Enantioenriched 1-(phenylsulfonyl)cyclopropan-1-ol

- Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add methyl phenyl sulfone (1.0 eq.). Dissolve in anhydrous THF.

- Deprotonation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 2.1 eq.) dropwise. Stir the resulting solution for 1 hour at -78 °C.
- α -Hydroxylation: In a separate flask, prepare a solution of a suitable chiral ligand and an electrophilic oxygen source (e.g., a bis(silyl) peroxide) in anhydrous THF. Add this solution to the sulfone anion solution at -78 °C.
- Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-sulfonylcyclopropanol. The enantiomeric excess can be determined by HPLC analysis using a chiral stationary phase.^[7]

Part B: Formal [3+1] Cycloaddition to form the β -Lactam

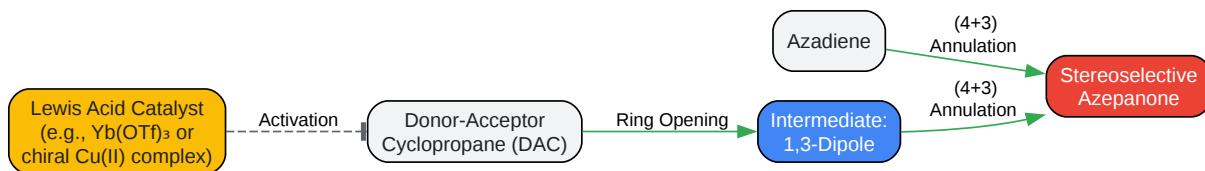
- Reactant Setup: To a solution of the enantioenriched 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add the desired hydroxylamine (e.g., O-benzylhydroxylamine, 1.2 eq.).
- Initiation: Add a mild base (e.g., triethylamine, 1.5 eq.) dropwise to the solution.
- Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 6 hours. Monitor the reaction progress by TLC.
- Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Purify the residue by flash chromatography (silica gel) to yield the pure, chiral β -lactam product.

Application Note 2: Stereoselective Synthesis of Azepanones via (4+3) Annulation

Principle

Donor-acceptor cyclopropanes (DACs) are versatile three-carbon zwitterionic synthons that readily undergo ring-opening reactions when activated by a Lewis acid.[8][9] A powerful application of DACs is their use in (4+3) annulation reactions with 2-aza-1,3-dienes (azadienes) to construct densely substituted seven-membered azepanone rings.[10] This transformation, typically catalyzed by $\text{Yb}(\text{OTf})_3$, proceeds with high diastereoselectivity under mild conditions. Furthermore, an asymmetric variant using a chiral $\text{Cu}(\text{OTf})_2$ /trisoxazoline ligand system has been developed to achieve high enantioselectivity.[10]

Logical Workflow



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Caption: (4+3) Annulation of DACs and azadienes.

Performance Data

The following table presents data for the $\text{Yb}(\text{OTf})_3$ -catalyzed (4+3) annulation to form various azepanones.

Entry	Cyclopropane Donor (Ar)	Azadiene Substituent (R)	Product	Yield (%)	Diastereomeric Ratio (dr)
1	4-MeO-C ₆ H ₄	Phenyl	5a	94	>20:1
2	2,4-(MeO) ₂ -C ₆ H ₃	Phenyl	5b	92	>20:1
3	2-Naphthyl	Phenyl	5c	82	>20:1
4	2-Thienyl	Phenyl	5g	66	>20:1
5	2-Furyl	Phenyl	5h	56	>20:1

(Data sourced from reference[10])

Experimental Protocol: Yb(OTf)₃-Catalyzed (4+3) Annulation[10]

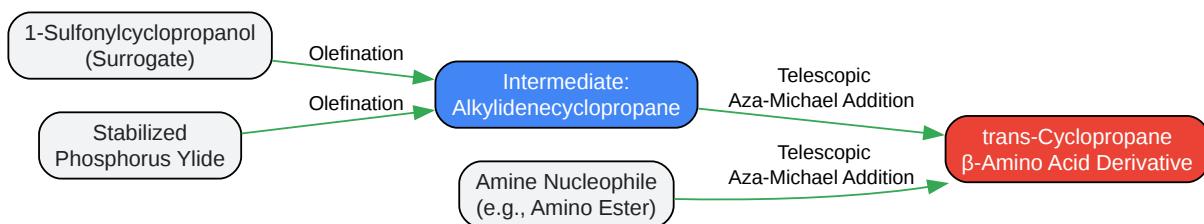
- Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the donor-acceptor cyclopropane (1.0 eq.), the azadiene (1.2 eq.), and ytterbium(III) triflate (Yb(OTf)₃, 10 mol%).
- Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane, DCE) via syringe under an inert atmosphere (e.g., nitrogen or argon).
- Reaction: Seal the vial and stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for the time required to reach full conversion (typically 12-24 hours), as monitored by TLC or LC-MS.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azepanone product.

Application Note 3: Synthesis of Optically Active Cyclopropane β -Amino Acid Derivatives

Principle

Cyclopropane-containing β -amino acids (β -CMAs) are important building blocks for conformationally restricted peptidomimetics.^[11] A highly efficient and diastereoselective synthesis of these compounds can be achieved starting from 1-sulfonylcyclopropanol surrogates.^{[11][12]} The methodology involves a Wittig-type olefination to generate a highly electrophilic alkylidenecyclopropane intermediate. This intermediate is not isolated but is subjected to a "telescopic" aza-Michael reaction with an amine nucleophile in the same pot. The transformation proceeds with complete diastereocontrol, favoring the trans product.^{[11][12]}

Logical Workflow



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Caption: Telescopic synthesis of β -CMAs.

Performance Data

The table below summarizes the overall efficiency of the telescopic olefination/aza-Michael addition sequence.

Entry	Cyclopropanol Surrogate (Ar)	Amine Nucleophile	Product	Overall Yield (%)	Diastereomeric Ratio (dr)
1	4-F ₃ C-C ₆ H ₄	Benzylamine	3a	71	>20:1 (trans)
2	4-F ₃ C-C ₆ H ₄	(R)- α -Methylbenzyl amine	3d	78	>20:1 (trans)
3	4-F-C ₆ H ₄	L-Alanine methyl ester	3i	65	>20:1 (trans)
4	Phenyl	Benzylamine	3j	55	>20:1 (trans)
5	4-F ₃ C-C ₆ H ₄	L-Phenylalanine methyl ester	3k	68	>20:1 (trans)
(Data synthesized from reference[11])					

Experimental Protocol: Telescopic Synthesis of β -CMA Derivatives[11]

- Olefination: To a solution of the 1-sulfonylcyclopropanol surrogate (e.g., 1a, 1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add a solution of the stabilized phosphorus ylide (e.g., (ethoxycarbonylmethylene)triphenylphosphorane, 1.2 eq.) in CH₂Cl₂.
- Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until TLC indicates complete consumption of the starting material. The formation of the highly electrophilic alkylidenecyclopropane is now complete. Do not isolate this intermediate.

- Aza-Michael Addition: Cool the reaction mixture to 0 °C. Add the amine nucleophile (e.g., L-Alanine methyl ester hydrochloride, 1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.).
- Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction with water and extract the product with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure trans-cyclopropane β-amino acid derivative.

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